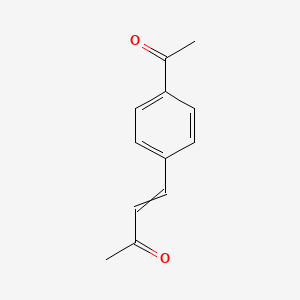
3-Buten-2-one, 4-(4-acetylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 4-(4-acetylphenyl)- is an organic compound with the molecular formula C12H12O2. It is a derivative of butenone, featuring a phenyl group substituted with an acetyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Buten-2-one, 4-(4-acetylphenyl)- involves the Grignard reaction. This reaction typically starts with ethyl acetoacetate, which is protected using ethylene glycol to form a cyclic ketal. The protected compound then reacts with phenylmagnesium bromide, followed by deprotection under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-Buten-2-one, 4-(4-acetylphenyl)- often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions
3-Buten-2-one, 4-(4-acetylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Buten-2-one, 4-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3-Buten-2-one, 4-(4-acetylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a substrate for glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . This interaction is crucial for its biological activity and potential therapeutic applications.
類似化合物との比較
Similar Compounds
4-Phenyl-3-buten-2-one:
3-Buten-2-one, 4-(4-methoxyphenyl)-: This compound features a methoxy group instead of an acetyl group, leading to different chemical properties and reactivity.
Uniqueness
3-Buten-2-one, 4-(4-acetylphenyl)- is unique due to the presence of the acetyl group, which significantly influences its reactivity and applications. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various fields.
特性
CAS番号 |
106949-29-5 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
4-(4-acetylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3 |
InChIキー |
XCFFGUOWJMOOEM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
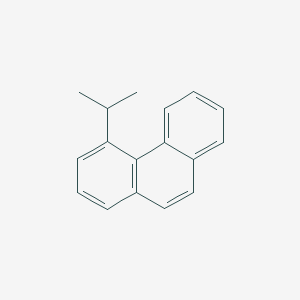
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)

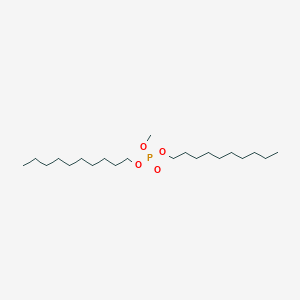
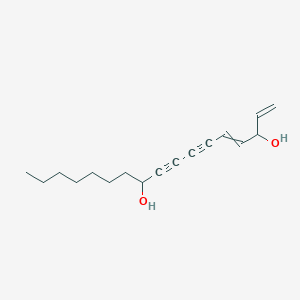
![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)

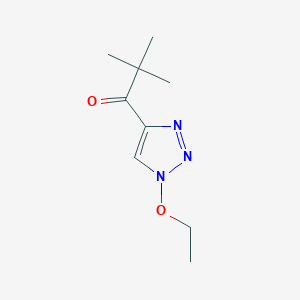
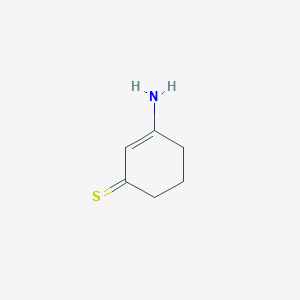

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
